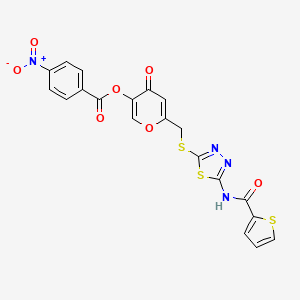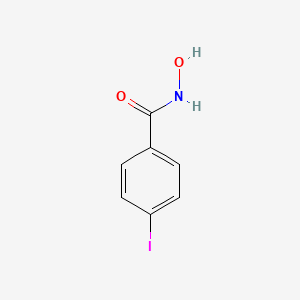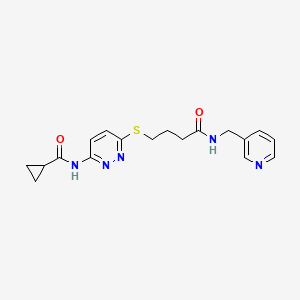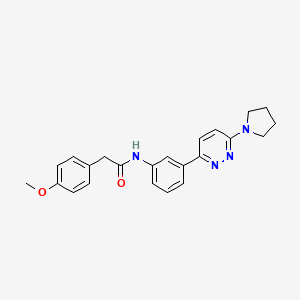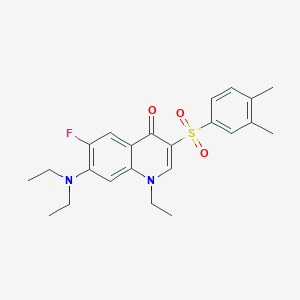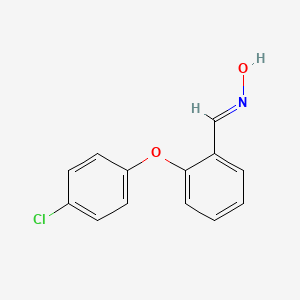![molecular formula C11H20O B2777732 7,7-Dimethylspiro[3.5]nonan-2-ol CAS No. 2413899-97-3](/img/structure/B2777732.png)
7,7-Dimethylspiro[3.5]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the introduction of a styryl group and coupling of a lactone moiety to a spiro ring system . This spiro ring system is constructed by a pinacol-like rearrangement . The compound can also be produced from a one-carbon homologation to add 1,3-dithiane to form 2-(1,3-dithian-2-yl)-7,7-dimethylspiro[3.5]nonan-1-one, followed by conversion of the oxo group to the styrene moiety .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 168.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthetic Building Blocks: Research has shown the utility of spiro compounds, like 7,7-Dimethylspiro[3.5]nonan-2-ol, in the synthesis of complex molecular structures. For example, they serve as key intermediates in the construction of cyclic and acyclic compounds which are crucial in developing pharmaceuticals and materials with unique properties. Studies demonstrate the synthesis of dimethyl derivatives based on spiro compounds for constructing novel molecular frameworks (Lisovenko & Dryahlov, 2014).
- Electroreductive Synthesis: Electroreductive reactions involving spiro compounds have been explored for their regioselectivity, offering pathways to generate structurally diverse molecules. Such reactions are pivotal in organic synthesis, contributing to the development of new synthetic methodologies (Itoh et al., 2001).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Spirocyclic compounds have shown potential in corrosion inhibition, providing a greener alternative to traditional inhibitors. The study on spirocyclopropane derivatives highlights their efficacy in protecting metals in corrosive environments, emphasizing the role of organic spiro compounds in materials science (Chafiq et al., 2020).
Potential Medicinal Chemistry Applications
- Chiral Auxiliary in Synthesis: Chiral auxiliaries derived from spiro compounds are instrumental in achieving high enantioselectivity in chemical reactions, a critical aspect in the synthesis of bioactive compounds. Research in this area opens up new avenues for the synthesis of enantiomerically pure substances, which are essential in drug development (Burke et al., 2000).
Safety and Hazards
The safety information for 7,7-Dimethylspiro[3.5]nonan-2-ol includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOKZLRWDBYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)
![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2777656.png)
![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)

![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)
